molecular formula C10H9NO2 B2450400 5-Methoxyquinolin-1-ium-1-olate CAS No. 90924-16-6

5-Methoxyquinolin-1-ium-1-olate

Cat. No.: B2450400
CAS No.: 90924-16-6
M. Wt: 175.187
InChI Key: QNEUCNALOFASLA-UHFFFAOYSA-N
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Description

5-Methoxy-1-oxidoquinolin-1-ium is a type of quinoline derivative . It is also known as 6-Methoxyquinoline 1-oxide and has the chemical formula C10H9NO2 . It belongs to the class of industrial chemicals .


Synthesis Analysis

The synthesis of 5-Methoxy-1-oxidoquinolin-1-ium or similar compounds involves various methods. One approach involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .

Scientific Research Applications

Nonlinear Optical Properties

The nonlinear optical properties of derivatives of quinolinium salts, including 1-(carboxymethyl)-8-hydroxyquinolin-1-ium chloride and 1-(carboxymethyl)quinolin-1-ium chloride salts, have been investigated using Z-scan techniques. These materials have shown promise for future optical device applications due to their significant nonlinear optical absorption coefficient and refractive index, influenced by functional groups such as OH in the molecule structure (Zidan, Arfan, & Allahham, 2016) Zidan et al., 2016.

Fluorescent Labeling and Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, is recognized as a stable fluorophore displaying strong fluorescence across a wide pH range. Its robustness and stability under various conditions make it an excellent candidate for biomedical analysis, including fluorescent labeling for the detection of specific compounds (Hirano et al., 2004) Hirano et al., 2004.

Synthetic Methods and Molecular Interactions

In the realm of synthetic chemistry and molecular interactions, various studies have explored the synthesis, structure, and biological properties of compounds related to 5-Methoxy-1-oxidoquinolin-1-ium. For instance, research has been conducted on the synthesis and crystal structure of palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones. These studies often delve into the interaction of these complexes with DNA and proteins, revealing potential applications in fields such as cancer treatment and pharmacology (Ramachandran et al., 2012) Ramachandran et al., 2012.

Future Directions

Future directions for the study and application of 5-Methoxy-1-oxidoquinolin-1-ium or similar compounds could involve further exploration of their synthesis methods , potential applications in biomedical purposes , and their optical properties .

Properties

IUPAC Name

5-methoxy-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEUCNALOFASLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=[N+]2[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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